2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 2-methylbenzamide moiety at position 2. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance intermolecular interactions or modulate solubility compared to simpler aryl substituents.
Properties
IUPAC Name |
2-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-4-2-3-5-15(12)19(24)20-18-16-10-27-11-17(16)21-22(18)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUFJLSCQOGUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring.
Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thieno[3,4-c]pyrazole derivatives.
Scientific Research Applications
2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may play a role in the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of thieno[3,4-c]pyrazole derivatives. Below is a systematic comparison with key analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group (target compound) imparts stronger electron-withdrawing effects compared to the phenyl group in or the 4-methylphenyl group in . This difference may influence π-π stacking interactions in biological targets or alter solubility in aqueous media.
Functional Group Modifications :
- The 5-oxo group in adds a hydrogen-bond acceptor site, which could improve target binding specificity in enzyme inhibition.
- Bromine substitution in may increase molecular weight and polar surface area, affecting membrane permeability.
Research Findings and Hypotheses
- Bioactivity: Thienopyrazole derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) often exhibit enhanced inhibitory activity against kinases or inflammatory mediators compared to non-substituted analogs .
- Solubility and Stability: The nitro group may reduce solubility in non-polar solvents but improve crystallinity, as observed in SHELX-refined structures . Conversely, the trifluoromethyl group in could enhance blood-brain barrier penetration due to increased lipophilicity.
- Metabolic Fate : Methyl and trifluoromethyl groups on the benzamide moiety may slow oxidative metabolism, as seen in related sulfonamide derivatives .
Biological Activity
The compound 2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O3S |
| Molecular Weight | 320.38 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through modulation of specific signaling pathways involved in inflammation and cancer progression. The presence of the nitrophenyl group is particularly significant as it may enhance the compound's reactivity and affinity for biological targets.
Antitumor Activity
Research has indicated that thienopyrazole derivatives exhibit potent antitumor properties. A study highlighted that compounds with similar structures demonstrated significant inhibitory effects against various cancer cell lines by targeting key regulatory proteins involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses. In vitro studies have demonstrated that thienopyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A recent study evaluated a series of thienopyrazole derivatives, including our compound of interest, against BRAF(V600E) mutant melanoma cells. Results showed a dose-dependent inhibition of cell growth, with IC50 values suggesting high potency compared to standard treatments .
- Inflammation Model : In an experimental model of acute inflammation, administration of thienopyrazole derivatives resulted in reduced edema and lower levels of inflammatory markers in serum samples . This supports the hypothesis that these compounds can modulate inflammatory pathways effectively.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
